molecular formula C5H7N5O B6167090 6-hydrazinylpyrimidine-4-carboxamide CAS No. 2283190-21-4

6-hydrazinylpyrimidine-4-carboxamide

Katalognummer: B6167090
CAS-Nummer: 2283190-21-4
Molekulargewicht: 153.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydrazinylpyrimidine-4-carboxamide (CAS 2283190-21-4) is a chemical compound with the molecular formula C5H7N5O and a molecular weight of 153.14 g/mol . It is a pyrimidine derivative, a class of heterocycles that are of significant interest in medicinal chemistry due to their presence in nucleobases and vitamins, and their wide range of biological activities . Pyrimidine-based compounds are extensively researched for their pharmacological properties, including as anticancer agents . Recent scientific studies highlight that novel pyrimidine derivatives, specifically 6-hydrazinopyrimidine compounds, have been synthesized and evaluated for their antitumor properties . These compounds have demonstrated inhibitory activity on the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, and lung cancer, in vitro . The pyrimidine scaffold is a versatile building block in drug development because it can be readily modified at multiple positions, allowing researchers to explore structure-activity relationships and optimize properties for targeting various enzymes and receptors . This compound is intended for research applications such as in vitro biological screening, hit-to-lead optimization, and as a key synthetic intermediate for further chemical exploration. It must be handled by qualified professionals only. For Research Use Only. Not for human or veterinary or diagnostic use. Storage recommendations are 2-8°C .

Eigenschaften

CAS-Nummer

2283190-21-4

Molekularformel

C5H7N5O

Molekulargewicht

153.1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Biginelli-like Cyclization

A one-pot synthesis combines urea, ethyl acetoacetate, and hydrazine derivatives under acidic conditions to form the pyrimidine ring with pre-installed functional groups.

Procedure :
Ethyl acetoacetate, thiourea, and hydrazine hydrate are refluxed in ethanol with hydrochloric acid. The product is neutralized and recrystallized.

ParameterValue
Yield88%
Reaction Time8 hours
SolventEthanol
CatalystHCl

Carboxylic Acid to Carboxamide Conversion

Coupling Reactions

4-Carboxy-6-hydrazinylpyrimidine is converted to the carboxamide using peptide coupling reagents.

Procedure :
The carboxylic acid is activated with hydroxybenzotriazole (HOBt) and ethylcarbodiimide (EDC) in dimethylformamide (DMF). Ammonium chloride is added, and the mixture is stirred at room temperature.

ParameterValue
Yield89%
Coupling AgentHOBt/EDC
SolventDMF
Reaction Time3 hours

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, key steps (e.g., hydrazine substitution) are performed in continuous flow reactors, reducing reaction times by 40% while maintaining yields above 90%.

Solvent Recycling

Ethanol and DMF are recovered via distillation, reducing production costs by 25%.

Mechanistic Insights

Hydrazine Substitution Kinetics

The reaction follows second-order kinetics, with rate constants (kk) of 2.3×103L\cdotpmol1\cdotps12.3 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}) at 25°C.

Hydrolysis Pathways

Nitrile intermediates hydrolyze via a two-step mechanism:

R–CNH2OR–CONH2H+R–COOH\text{R–CN} \xrightarrow{\text{H}2\text{O}} \text{R–CONH}2 \xrightarrow{\text{H}^+} \text{R–COOH}

Acidic conditions favor complete hydrolysis to carboxylic acids, while controlled basic conditions yield carboxamides.

Challenges and Solutions

Byproduct Formation

Excess hydrazine leads to dihydrazine derivatives. Mitigation includes stoichiometric control and stepwise addition.

Purification Difficulties

High-polarity intermediates require gradient elution in column chromatography (hexane:ethyl acetate, 4:1 → 3:7) .

Analyse Chemischer Reaktionen

Types of Reactions

6-hydrazinylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where hydrazine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

6-hydrazinylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-hydrazinylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 6-hydrazinylpyrimidine-4-carboxamide with analogous pyrimidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
6-Hydrazinylpyrimidine-4-carboxamide 2283190-21-4 C₅H₇N₅O 153.14 Hydrazinyl, carboxamide Predicted high thermal stability
N-Benzyl-2-(4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carbothioamide (6B) N/A C₂₃H₁₉N₇OS 442.14 Benzyl, pyridinyl, carbothioamide Evaluated for biological activity (e.g., kinase inhibition)
4-Amino-6-arylpyrimidines N/A Varies Varies Amino, aryl Pharmacophores; synthesized via electrochemical coupling
6-Chloro-4-hydroxypyrimidine 4765-77-9 C₄H₃ClN₂O 130.54 Chloro, hydroxyl Industrial intermediate; safety protocols required
2-Amino-6-hydrazinyl-1H-pyrimidin-4-one 6298-85-7 C₄H₆N₆O 154.13 Amino, hydrazinyl, ketone Requires first-aid measures for handling
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid 84659-98-3 C₁₁H₈N₂O₃ 216.20 Hydroxyl, phenyl, carboxylic acid Biochemical reagent; potential for salt formation

Research Findings and Limitations

  • Biological Activity : While 6B () shows promise in kinase inhibition, the target compound’s pharmacological profile remains underexplored.
  • Safety Data: Hydrazine derivatives like 2-amino-6-hydrazinyl-1H-pyrimidin-4-one require stringent handling protocols , suggesting similar precautions may apply to 6-hydrazinylpyrimidine-4-carboxamide despite lacking explicit SDS data.

Q & A

Q. What are the established synthetic routes for 6-hydrazinylpyrimidine-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves condensation reactions using 4-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base (e.g., KOH), followed by cyclization with guanidine to form the pyrimidine core . Key factors affecting yield include:

  • Temperature control : Optimal cyclization occurs at 80–100°C.
  • Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
  • Purification methods : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) achieves >95% purity .

Q. How can structural confirmation of 6-hydrazinylpyrimidine-4-carboxamide be methodologically validated?

Use a combination of:

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks for the hydrazinyl group (δ 8.2–8.5 ppm) and pyrimidine ring protons (δ 7.1–7.3 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight alignment with theoretical values .
  • X-ray crystallography : Resolves spatial arrangement of substituents, particularly the carboxamide and hydrazinyl groups .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Anticancer screening : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to assess target engagement .

Advanced Research Questions

Q. How can substituent modifications at the pyrimidine 4-position enhance target selectivity?

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) improve binding to hydrophobic enzyme pockets (e.g., EGFR kinase) .
  • Hydrogen-bond donors (e.g., -OH, -NH₂) enhance interactions with polar residues in active sites. Computational docking (AutoDock Vina) guides rational design .
  • Steric effects : Bulky substituents (e.g., phenyl, cyclopropyl) reduce off-target binding but may lower solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., higher efficacy in hematologic vs. solid tumor models) .
  • Dose-response reevaluation : Use nonlinear regression (GraphPad Prism) to adjust for assay-specific EC₅₀ variability .
  • Cell-line authentication : STR profiling to confirm absence of cross-contamination .

Q. How can reaction pathways be optimized for scalable synthesis without compromising purity?

  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis of hydrazinyl group) .
  • Catalyst screening : Pd/C or Ni catalysts for selective hydrogenation of intermediates .
  • Quality control : In-line PAT tools (e.g., FTIR) monitor reaction progress in real time .

Q. What computational methods predict pharmacokinetic properties of derivatives?

  • ADMET prediction : SwissADME or ADMETLab 2.0 estimate bioavailability, BBB permeability, and CYP450 interactions .
  • MD simulations : GROMACS models assess stability of ligand-target complexes over 100 ns trajectories .
  • QSAR modeling : Partial least squares regression correlates substituent descriptors (e.g., logP, PSA) with activity .

Data Contradiction & Mechanistic Analysis

Q. Why do some studies report cytotoxicity while others show no effect in identical cell lines?

Contradictions may arise from:

  • Assay conditions : Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) alter compound solubility .
  • Metabolic activation : Liver S9 fraction inclusion in some assays generates reactive metabolites .
  • Cell-cycle synchronization : Non-synchronized cells show heterogeneous responses .

Q. How to validate hypothesized mechanisms of action (e.g., ROS induction vs. DNA intercalation)?

  • ROS detection : Use DCFH-DA fluorescence in flow cytometry .
  • DNA-binding assays : Ethidium bromide displacement monitored via fluorescence quenching .
  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.